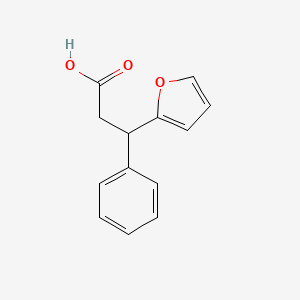

3-(2-Furyl)-3-phenylpropanoic acid

Description

BenchChem offers high-quality 3-(2-Furyl)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Furyl)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWKZCXLRGYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378136 | |

| Record name | 3-(2-Furyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4428-36-8 | |

| Record name | 3-(2-Furyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Furyl)-3-phenylpropanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-(2-Furyl)-3-phenylpropanoic acid, a molecule of significant interest at the intersection of biomass-derived chemical synthesis and medicinal chemistry. We delve into its core chemical properties, explore robust synthetic methodologies with mechanistic insights, provide a detailed protocol for its characterization using modern spectroscopic techniques, and discuss its established biological activities and future potential in drug development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this promising chemical entity.

Introduction: A Molecule of Converging Scaffolds

3-(2-Furyl)-3-phenylpropanoic acid (Compound 2a ) is a carboxylic acid featuring a chiral center bearing both a phenyl and a furan ring. Its structure represents a compelling fusion of two privileged scaffolds in medicinal chemistry. The phenylpropanoic acid backbone is a core component of numerous therapeutic agents, including GPR40 agonists for the treatment of type 2 diabetes.[1] Concurrently, the furan ring, readily derived from biomass sources like furfural, is an integral part of many established drugs, highlighting its value as a bioisostere and a versatile synthetic handle.[2]

The strategic combination of these two moieties in a single molecule creates a unique chemical architecture with potential for novel biological interactions. This guide will elucidate the foundational chemistry of this compound, providing the technical basis for its synthesis, analysis, and exploration in therapeutic contexts.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, stability, and formulation strategies.

| Property | Value | Source |

| IUPAC Name | 3-(Furan-2-yl)-3-phenylpropanoic acid | - |

| Molecular Formula | C₁₃H₁₂O₃ | - |

| Molecular Weight | 216.23 g/mol | - |

| Appearance | Light orange oil | [3] |

| CAS Number | 13955-03-6 | - |

Synthesis: Superelectrophilic Activation and Hydroarylation

The most effective synthesis of 3-(2-Furyl)-3-phenylpropanoic acid is achieved through the hydroarylation of 3-(furan-2-yl)propenoic acid (also known as 2-furylacrylic acid).[3] This reaction proceeds via a Friedel-Crafts-type mechanism, leveraging superelectrophilic activation to drive the addition of benzene across the carbon-carbon double bond.

Mechanistic Rationale

The key to this transformation is the activation of the otherwise electron-rich furan-propenoic acid system to render it susceptible to nucleophilic attack by benzene. This is accomplished using either a strong Brønsted superacid, such as trifluoromethanesulfonic acid (TfOH), or a potent Lewis acid like aluminum chloride (AlCl₃).[3]

According to NMR and DFT studies, the acid catalyst engages in O,C-diprotonation of the starting material.[4] Protonation of the carbonyl oxygen and the furan ring creates a highly reactive, delocalized carbocationic species (a superelectrophile).[4][5] This potent electrophile is then readily attacked by the π-system of benzene to form the new carbon-carbon bond at the benzylic position, yielding the desired product after rearomatization and workup.

Caption: Superelectrophilic activation mechanism.

Optimized Experimental Protocol (AlCl₃ Catalysis)

The use of aluminum chloride provides a higher yield compared to triflic acid for this specific transformation.[3]

Workflow Diagram:

Caption: Step-by-step synthesis workflow.

Detailed Steps:

-

Reaction Setup: To a stirred solution of 3-(furan-2-yl)propenoic acid (1.0 eq) in a ten-fold excess of benzene (which acts as both solvent and reagent), cool the mixture to 0-5 °C using an ice bath.

-

Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) (3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: a slow, cooled addition prevents runaway exothermic reactions and potential side-product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup and Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step hydrolyzes the aluminum salts and protonates the carboxylate, making it extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel to afford 3-(2-Furyl)-3-phenylpropanoic acid as a light orange oil (yield: ~65%).[3]

Spectroscopic Characterization: A Structural Fingerprint

Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic data are characteristic of 3-(2-Furyl)-3-phenylpropanoic acid.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides definitive evidence of the structure's connectivity.

-

δ 7.25–7.32 (m, 6H): This multiplet corresponds to the five protons of the phenyl ring and one of the furan protons (H5).

-

δ 6.29 (dd, 1H, J = 3.0, 1.9 Hz): This doublet of doublets is characteristic of the furan proton at the H4 position.

-

δ 6.06 (d, 1H, J = 3.0 Hz): This doublet corresponds to the furan proton at the H3 position.

-

δ 4.54 (t, 1H, J = 7.7 Hz): This triplet represents the single methine proton (CH) at the chiral center, coupled to the two adjacent methylene protons.

-

δ 3.15 (dd, 1H, J = 16.2, 7.7 Hz) & 2.94 (dd, 1H, J = 16.2, 7.7 Hz): These two distinct doublet of doublets signals represent the two diastereotopic protons of the methylene group (CH₂). They are chemically non-equivalent due to the adjacent chiral center.

-

-

¹³C NMR (125 MHz, CDCl₃): The carbon spectrum confirms the carbon skeleton.

-

δ 177.4: Carboxylic acid carbon (C=O).

-

δ 156.0: Quaternary furan carbon attached to the chiral center (C2).

-

δ 141.9, 141.0: Aromatic carbons (ipso-carbon of the phenyl ring and C5 of the furan).

-

δ 128.8, 127.8, 127.3: Phenyl ring carbons (CH).

-

δ 110.3, 106.0: Furan ring carbons (CH).

-

δ 41.1: Methine carbon (chiral center).

-

δ 39.5: Methylene carbon (CH₂).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

~3030 cm⁻¹ (sharp): Aromatic and vinylic C-H stretching.

-

~2950 cm⁻¹ (sharp): Aliphatic C-H stretching.

-

~1698 cm⁻¹ (strong, sharp): This is a highly diagnostic peak for the C=O (carbonyl) stretch of the carboxylic acid.[3] The position slightly below 1710 cm⁻¹ is typical for conjugated or aryl-substituted acids.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching vibrations from both the phenyl and furan rings.

Mass Spectrometry (MS)

While specific fragmentation data is not provided in the primary literature, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition.

-

Expected [M+H]⁺: 217.0865 for C₁₃H₁₃O₃⁺.

-

Expected Fragmentation: Key fragments would likely arise from the loss of the carboxyl group (-45 Da) and McLafferty rearrangement, providing further structural confirmation.

Biological Activity and Therapeutic Outlook

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated promising biological activity, establishing a foundation for further investigation in drug discovery programs.

Antimicrobial Properties

Studies have shown that 3-(2-Furyl)-3-phenylpropanoic acid and its derivatives exhibit significant antimicrobial activity. At a concentration of 64 µg/mL, these compounds show good inhibitory action against the yeast-like fungi Candida albicans.[2][4] Furthermore, they demonstrate suppressive activity against the bacteria Escherichia coli and Staphylococcus aureus.[2][3][5] This broad-spectrum activity suggests potential applications in the development of new anti-infective agents.

Potential in Drug Development

The structural motifs present in this compound are highly relevant to modern drug design.

-

Metabolic Disease: The phenylpropanoic acid scaffold is a known agonist of GPR40, a G protein-coupled receptor that has been pursued as a target for treating type 2 diabetes.[1]

-

Anti-inflammatory/Antiproliferative: Related cinnamic acid and phenylpropanoic acid derivatives have been explored as anti-inflammatory and antiproliferative agents.[6][7]

The combination of the furan and phenyl rings provides a lipophilic character that can be fine-tuned to optimize interactions with biological targets, while the carboxylic acid serves as a critical hydrogen bond donor/acceptor or a point for prodrug modification.

Caption: Relationship between the core scaffold and its potential applications.

Conclusion and Future Directions

3-(2-Furyl)-3-phenylpropanoic acid is more than a simple organic molecule; it is a versatile platform for chemical and therapeutic innovation. Its synthesis from biomass-derived precursors aligns with the principles of green chemistry, while its structure offers rich opportunities for medicinal chemistry exploration. The robust synthesis via superelectrophilic activation is well-characterized, and its spectroscopic profile is clearly defined, providing researchers with the necessary tools for its reliable preparation and identification.

Future research should focus on the synthesis of chiral variants to investigate the stereospecificity of its biological activities. Furthermore, derivatization of the carboxylic acid, furan, and phenyl rings will be crucial in developing structure-activity relationships (SAR) and optimizing the compound for specific therapeutic targets.

References

-

Voskressensky, L.G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]

-

Voskressensky, L.G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Voskressensky, L.G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

-

Voskressensky, L.G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]

-

Wikipedia. Phenylpropanoic acid. Available at: [Link]

-

Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry. Available at: [Link]

-

Exposome-Explorer. 3-Phenylpropionic acid (Compound). Available at: [Link]

-

ResearchGate. Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... Available at: [Link]

-

Tserng, K.Y., & Jin, S.J. (1991). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. Available at: [Link]

-

Tzani, A., et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI. Available at: [Link]

-

Mantu, D., et al. (2016). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. National Institutes of Health (NIH). Available at: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(2-Furyl)-3-phenylpropanoic acid

A Senior Application Scientist's Perspective on Target Identification and Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a furan ring and a phenylpropanoic acid scaffold in the molecule 3-(2-Furyl)-3-phenylpropanoic acid presents a compelling, yet underexplored, opportunity in therapeutic development. The furan moiety is a well-established pharmacophore, integral to a multitude of approved drugs with applications ranging from antimicrobial to anticancer and anti-inflammatory therapies[1][2][3][4]. Similarly, phenylpropanoic acid derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and metabolic regulatory functions[5][6][7][8][9]. This guide provides a comprehensive framework for the systematic investigation of 3-(2-Furyl)-3-phenylpropanoic acid, moving from its known antimicrobial properties to the exploration of novel therapeutic targets. We will dissect the molecule's constituent parts to hypothesize potential mechanisms of action and lay out a rigorous, multi-pronged experimental strategy for target identification and validation. This document is intended to serve as a practical roadmap for researchers aiming to unlock the full therapeutic potential of this promising chemical entity.

Introduction: Deconstructing 3-(2-Furyl)-3-phenylpropanoic acid

3-(2-Furyl)-3-phenylpropanoic acid is a small molecule characterized by a central propanoic acid chain to which both a furan and a phenyl group are attached at the third carbon position. While initial studies have focused on the synthesis and antimicrobial properties of this compound and its derivatives[10][11][12], its broader pharmacological profile remains largely uncharted.

The known antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus suggests that the compound may interfere with essential microbial pathways[10][11][12]. However, the structural similarities to other bioactive molecules suggest a wider range of potential applications in human health.

This guide will explore three promising, hypothetically-derived therapeutic avenues for 3-(2-Furyl)-3-phenylpropanoic acid:

-

Anti-inflammatory Activity: Leveraging the known anti-inflammatory properties of both furan and phenylpropanoic acid derivatives[1][3][8][9].

-

Anticancer Activity: Based on the established role of the furan scaffold in anticancer agents and the potential for targeting cancer cell metabolism[1][13][14].

-

Metabolic Disease Modulation: Drawing inspiration from the discovery of phenylpropanoic acid derivatives as G protein-coupled receptor 40 (GPR40) agonists for type 2 diabetes[6].

Hypothesized Therapeutic Targets and Pathways

The following sections outline the rationale behind each proposed therapeutic area and identify specific molecular targets for investigation.

Anti-inflammatory and Analgesic Potential

Rationale: The arylpropionic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, which primarily act by inhibiting cyclooxygenase (COX) enzymes[8][9]. The furan ring is also present in some anti-inflammatory agents[1][3]. The combination of these two moieties in 3-(2-Furyl)-3-phenylpropanoic acid strongly suggests a potential for anti-inflammatory activity.

Primary Hypothesized Targets:

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes is a well-established mechanism for reducing inflammation and pain.

-

5-Lipoxygenase (5-LOX): Another key enzyme in the inflammatory pathway, 5-LOX is responsible for the production of leukotrienes. Dual inhibition of COX and 5-LOX can offer a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile.

Signaling Pathway: Arachidonic Acid Metabolism

Caption: Hypothesized inhibition of COX and 5-LOX pathways by 3-(2-Furyl)-3-phenylpropanoic acid.

Anticancer Potential

Rationale: The furan nucleus is a key component of several cytotoxic compounds that act through various mechanisms, including the inhibition of tubulin polymerization and induction of apoptosis[4][13]. Furthermore, β-phenylalanine derivatives have been investigated as inhibitors of aminopeptidase N (APN/CD13), an enzyme overexpressed in many tumors and involved in angiogenesis and metastasis[14].

Primary Hypothesized Targets:

-

Tubulin: A critical component of the cytoskeleton, tubulin is a well-validated target for anticancer drugs. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Aminopeptidase N (APN/CD13): This cell-surface metalloprotease plays a role in tumor growth, invasion, and angiogenesis. Its inhibition is a promising strategy for cancer therapy.

-

Mitochondrial Metabolism: Cancer cells often exhibit altered metabolism. The structural similarity of the parent compound, 3-phenylpropanoic acid, to metabolites like phenylalanine suggests a potential to interfere with metabolic pathways crucial for cancer cell survival.

Signaling Pathway: Apoptosis Induction

Caption: Hypothesized mechanism of apoptosis induction via tubulin polymerization inhibition.

Metabolic Disease Modulation

Rationale: A study has identified phenylpropanoic acid derivatives as potent and orally bioavailable agonists of G protein-coupled receptor 40 (GPR40), a receptor primarily expressed in pancreatic β-cells that potentiates glucose-stimulated insulin secretion[6]. This makes GPR40 an attractive target for the treatment of type 2 diabetes. The core structure of 3-(2-Furyl)-3-phenylpropanoic acid aligns with the general scaffold of these GPR40 agonists.

Primary Hypothesized Target:

-

G protein-coupled receptor 40 (GPR40, also known as FFAR1): This receptor is activated by medium and long-chain fatty acids. Its activation in pancreatic β-cells leads to an increase in intracellular calcium and subsequent potentiation of insulin secretion in a glucose-dependent manner.

Signaling Pathway: GPR40-Mediated Insulin Secretion

Caption: Hypothesized GPR40 agonism leading to enhanced insulin secretion.

Experimental Workflows for Target Validation

A tiered approach is recommended, starting with broad phenotypic screening and progressing to specific target-based assays.

Experimental Workflow: From Phenotypic Screening to Target Deconvolution

Caption: A tiered experimental workflow for target identification and validation.

Tier 1: Initial Phenotypic Screening

Objective: To confirm the hypothesized biological activities in relevant cellular models.

3.1.1. Anti-inflammatory Screening

-

Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Release Assay in Macrophages

-

Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of 3-(2-Furyl)-3-phenylpropanoic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

-

Determine the IC50 value for the inhibition of cytokine release.

-

3.1.2. Anticancer Screening

-

Protocol: Cytotoxicity Assay in a Panel of Cancer Cell Lines

-

Select a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Seed cells in 96-well plates and allow them to attach.

-

Treat the cells with a serial dilution of 3-(2-Furyl)-3-phenylpropanoic acid for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

Tier 2: Specific Target-Based Assays

Objective: To determine if the compound directly interacts with the hypothesized molecular targets.

3.2.1. COX and 5-LOX Inhibition Assays

-

Protocol: In Vitro Enzyme Inhibition Assay

-

Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits.

-

These kits typically provide the purified enzyme, substrate (arachidonic acid), and a detection reagent.

-

Incubate the enzyme with varying concentrations of 3-(2-Furyl)-3-phenylpropanoic acid.

-

Initiate the reaction by adding the substrate.

-

Measure the product formation according to the kit's instructions (e.g., colorimetric or fluorometric readout).

-

Calculate the IC50 for the inhibition of each enzyme.

-

3.2.2. GPR40 Receptor Activation Assay

-

Protocol: Calcium Mobilization Assay in GPR40-Expressing Cells

-

Use a cell line stably expressing human GPR40 (e.g., HEK293 or CHO cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of 3-(2-Furyl)-3-phenylpropanoic acid to the cells.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the EC50 for GPR40 activation.

-

Tier 3: Unbiased Target Deconvolution

Objective: To identify the direct binding partners of the compound in an unbiased manner, particularly if the initial target-based assays are inconclusive or to discover novel targets.

-

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of 3-(2-Furyl)-3-phenylpropanoic acid with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

-

Affinity Matrix Preparation: Covalently couple the synthesized probe to the sepharose beads.

-

Protein Binding: Incubate the affinity matrix with a cell lysate from a relevant cell line.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand (the original compound) or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically bind to the compound.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Activity of 3-(2-Furyl)-3-phenylpropanoic acid

| Assay | Cell Line / Enzyme | Endpoint | Result (IC50 / EC50) |

| LPS-induced TNF-α Release | RAW 264.7 | IC50 | Experimental Value |

| Cytotoxicity | MCF-7 | GI50 | Experimental Value |

| COX-1 Inhibition | Purified Enzyme | IC50 | Experimental Value |

| COX-2 Inhibition | Purified Enzyme | IC50 | Experimental Value |

| 5-LOX Inhibition | Purified Enzyme | IC50 | Experimental Value |

| GPR40 Activation (Calcium Mobilization) | HEK293-hGPR40 | EC50 | Experimental Value |

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the therapeutic potential of 3-(2-Furyl)-3-phenylpropanoic acid. By systematically progressing from broad phenotypic screens to specific target-based assays and unbiased target identification methods, researchers can efficiently and effectively explore the anti-inflammatory, anticancer, and metabolic modulatory activities of this compound. The proposed experimental workflows are designed to be self-validating, with each tier of investigation building upon the results of the previous one. Positive findings from these studies will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic agent. The key to success lies in a methodical approach, careful experimental design, and an open mind to the possibility of discovering unexpected mechanisms of action.

References

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health. [Link]

-

Phenylpropanoic acid. Wikipedia. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. [Link]

-

The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. (1996). PubMed. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). ResearchGate. [Link]

-

Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). PubMed. [Link]

-

Chemistry and Therapeutic Aspect of Furan: A Short Review. (2015). ResearchGate. [Link]

-

Pharmacological activity of furan derivatives. (2024). ResearchGate. [Link]

-

2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. (2016). ResearchGate. [Link]

-

Newer phenylpropanoic acid derivative as based hypolipidemic agent. (2016). OMICS International. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2018). ResearchGate. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PubMed Central. [Link]

- Process for the preparation of 3-phenylpropionic acid.

-

Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2024). PubMed Central. [Link]

-

Lab 9: Addition of Bromine to trans-Cinnamic Acid. CSUB. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2017). ResearchGate. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 6. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-(2-Furyl)-3-phenylpropanoic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the vast landscape of molecular pharmacology, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the enigmatic mechanism of action of 3-(2-Furyl)-3-phenylpropanoic acid, a compound of burgeoning interest at the intersection of phenylpropanoid and furan chemistry. The current body of scientific literature presents a notable silence on the direct biological targets and signaling pathways of this specific molecule. Consequently, this document adopts a first-principles approach, leveraging a comprehensive analysis of its structural analogues and constituent pharmacophores to construct a cogent, albeit hypothetical, framework for its mechanism of action. Our objective is to provide a robust, evidence-informed foundation for future empirical investigation, transforming a knowledge gap into a strategic research opportunity. We will dissect the potential bioactivities inferred from its chemical architecture, propose a multi-pronged experimental strategy for mechanistic elucidation, and furnish detailed protocols to empower researchers in this pioneering endeavor.

I. Deconstruction of a Hybrid Scaffold: Chemoinformatic Insights and Mechanistic Postulates

The molecular architecture of 3-(2-Furyl)-3-phenylpropanoic acid, characterized by a phenylpropanoic acid backbone appended with a furan ring, offers a compelling starting point for mechanistic hypothesis. Phenylpropanoic acids are a well-established class of compounds with diverse biological activities, often acting as enzyme inhibitors or receptor modulators. The furan moiety, a five-membered aromatic heterocycle, is a common pharmacophore in numerous drugs, contributing to binding affinity and metabolic stability. The confluence of these two structural motifs suggests a synergistic or unique pharmacological profile.

The Phenylpropanoic Acid Core: A Precedent of Bioactivity

The 3-phenylpropanoic acid scaffold is a known privileged structure in medicinal chemistry. Derivatives of this core have been implicated in a range of biological activities, including the inhibition of enzymes such as cyclooxygenases (COX) and urease. For instance, certain furan chalcone derivatives containing a phenylpropenone structure have demonstrated potent urease inhibitory activity.[1] Furthermore, 3-phenylpropionic acid itself is a metabolite arising from bacterial degradation of phenylalanine in the gut and its CoA ester is a specific substrate for medium-chain acyl-CoA dehydrogenase (MCAD).[2] While direct inhibition of MCAD by the title compound is a speculative avenue, the precedent for interaction with metabolic enzymes is established.

The Furan Ring: A Versatile Pharmacophore

The furan ring is present in a multitude of bioactive molecules and approved drugs. Its derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3] The electronic properties of the furan ring can facilitate various intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for target engagement. Notably, some furan-containing compounds have been identified as inhibitors of cytochrome P450 enzymes, such as CYP26A1.[4]

A Unified Hypothesis: Targeting Inflammatory and Metabolic Pathways

Based on the analysis of its constituent fragments, we propose a primary hypothesis that 3-(2-Furyl)-3-phenylpropanoic acid acts as a modulator of inflammatory and metabolic signaling pathways. The phenylpropanoic acid core suggests a potential for enzyme inhibition, while the furan moiety could contribute to target specificity and potency. A plausible, yet unproven, target could be enzymes involved in the inflammatory cascade, such as phospholipase A2 (PLA2) or cyclooxygenases (COX), or metabolic enzymes like those involved in fatty acid metabolism. The antimicrobial activity observed in some derivatives also warrants consideration of targets within microbial pathogens.[3][5]

II. A Roadmap for Mechanistic Discovery: An Integrated Experimental Workflow

To rigorously test our central hypothesis and elucidate the mechanism of action of 3-(2-Furyl)-3-phenylpropanoic acid, a multi-tiered experimental approach is indispensable. This workflow is designed to progress from broad phenotypic screening to specific target identification and validation.

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Phenotypic Screening and Target Class Identification

The initial step is to cast a wide net to identify the primary biological effect of 3-(2-Furyl)-3-phenylpropanoic acid.

Experimental Protocol: Anti-inflammatory Activity Screening

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Compound Treatment: Pre-treat cells with varying concentrations of 3-(2-Furyl)-3-phenylpropanoic acid (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Data Analysis: Calculate the percentage inhibition of nitric oxide production compared to the LPS-stimulated vehicle control.

Phase 2: Target Deconvolution and Validation

Assuming a positive hit in the anti-inflammatory screen, the next phase focuses on identifying the specific molecular target.

Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Assay Principle: This assay measures the peroxidase activity of COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the heme cofactor of COX is monitored colorimetrically.

-

Reagents:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

TMPD (co-substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

3-(2-Furyl)-3-phenylpropanoic acid (test compound)

-

Selective COX-1 and COX-2 inhibitors (positive controls, e.g., SC-560 and celecoxib)

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of assay buffer to each well.

-

Add 10 µL of the test compound or control at various concentrations.

-

Add 10 µL of COX-1 or COX-2 enzyme.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.

-

Immediately measure the absorbance at 590 nm every minute for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.

-

Determine the percentage inhibition for each concentration of the test compound.

-

Calculate the IC50 value by non-linear regression analysis.

-

Phase 3: Cellular and In Vivo Validation

Confirmation of the molecular target's relevance in a cellular context and ultimately in a living organism is the final and most critical phase.

Experimental Protocol: Western Blot Analysis of Pro-inflammatory Protein Expression

-

Cell Treatment and Lysis:

-

Treat RAW 264.7 cells with 3-(2-Furyl)-3-phenylpropanoic acid and/or LPS as described in the phenotypic screening protocol.

-

After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

III. Hypothesized Signaling Pathway and Data Interpretation

Based on a potential COX-2 inhibitory mechanism, the following signaling pathway is proposed:

Figure 2: Hypothesized signaling pathway for the anti-inflammatory action of 3-(2-Furyl)-3-phenylpropanoic acid via COX-2 inhibition.

Data Interpretation:

-

Table 1: Summary of Expected Quantitative Data

Assay Parameter Expected Outcome with 3-(2-Furyl)-3-phenylpropanoic acid Griess Assay IC50 (µM) Dose-dependent reduction in NO production COX-1/COX-2 Inhibition IC50 (µM) Selective or non-selective inhibition of COX enzymes | Western Blot | Protein Expression | Decreased expression of COX-2 and iNOS |

IV. Conclusion and Future Perspectives

The journey to elucidate the mechanism of action of 3-(2-Furyl)-3-phenylpropanoic acid is a testament to the intricate process of drug discovery. While direct evidence remains elusive, a systematic, hypothesis-driven approach, grounded in the established pharmacology of its core scaffolds, provides a clear path forward. This guide has laid out a comprehensive experimental framework, from initial phenotypic screening to specific target validation, to unravel the therapeutic potential of this intriguing molecule. The successful execution of these studies will not only illuminate the molecular pharmacology of 3-(2-Furyl)-3-phenylpropanoic acid but also pave the way for its potential development as a novel therapeutic agent. The scientific community is now poised to transform speculation into validated science.

V. References

-

Kaliya, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4567. [Link]

-

Kaliya, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Center for Biotechnology Information. [Link]

-

Tàrrega, G., et al. (1998). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1383(2), 253-260. [Link]

-

Rehman, A. U., et al. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. Molecules, 28(17), 6345. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Li, Y., et al. (2013). 2-(2-Methylfuran-3-carboxamido)-3-phenylpropanoic acid, a potential CYP26A1 inhibitor to enhance all-trans retinoic acid-induced leukemia cell differentiation based on virtual screening and biological evaluation. Bioorganic & Medicinal Chemistry, 21(11), 3059-3065. [Link]

Sources

- 1. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-Methylfuran-3-carboxamido)-3-phenylpropanoic acid, a potential CYP26A1 inhibitor to enhance all-trans retinoic acid-induced leukemia cell differentiation based on virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(2-Furyl)-3-phenylpropanoic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro studies of 3-(2-Furyl)-3-phenylpropanoic acid. This document outlines the known biological activities of the compound and presents a strategic pipeline of further in vitro assays to fully characterize its therapeutic potential. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction to 3-(2-Furyl)-3-phenylpropanoic Acid

3-(2-Furyl)-3-phenylpropanoic acid is a carboxylic acid derivative featuring a furan and a phenyl group attached to a propanoic acid backbone. The presence of the furan ring, a common motif in biologically active compounds, suggests potential for diverse pharmacological activities. Furan-containing compounds are known to exhibit a wide range of effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Initial studies have focused on the synthesis and preliminary biological screening of 3-(2-Furyl)-3-phenylpropanoic acid and its derivatives. These investigations have established a foundation for more in-depth analysis of its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

-

IUPAC Name: 3-(Furan-2-yl)-3-phenylpropanoic acid

-

Molecular Formula: C₁₃H₁₂O₃

-

Molecular Weight: 216.23 g/mol

-

Appearance: Typically a solid at room temperature.

Established Biological Activity: Antimicrobial Properties

Research has demonstrated that 3-(2-Furyl)-3-phenylpropanoic acid possesses antimicrobial activity against a range of pathogens. A key study detailed its synthesis through the hydroarylation of 3-(furan-2-yl)propenoic acids and confirmed its efficacy against both fungal and bacterial species.[1]

Summary of Antimicrobial Activity

The following table summarizes the reported antimicrobial activity of 3-(2-Furyl)-3-phenylpropanoic acid. The data is derived from studies where the compound was tested at a concentration of 64 µg/mL.[1]

| Microorganism | Type | Activity at 64 µg/mL |

| Candida albicans | Yeast-like Fungi | Good antimicrobial activity |

| Escherichia coli | Gram-negative Bacteria | Suppresses growth |

| Staphylococcus aureus | Gram-positive Bacteria | Suppresses growth |

Proposed In Vitro Evaluation Pipeline

To build upon the initial antimicrobial findings, a structured in vitro evaluation is essential to understand the compound's broader biological effects and mechanism of action. The following diagram illustrates a recommended experimental workflow.

Caption: Proposed experimental workflow for the in-depth in vitro evaluation of 3-(2-Furyl)-3-phenylpropanoic acid.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the proposed in vitro assays. These protocols are designed to be self-validating and are based on established methodologies.

Quantitative Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Rationale: To quantify the antimicrobial potency of 3-(2-Furyl)-3-phenylpropanoic acid, determining the Minimum Inhibitory Concentration (MIC) is crucial. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] This assay provides a quantitative measure of efficacy, allowing for comparison with existing antimicrobial agents.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (E. coli, S. aureus).

-

Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).[2]

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 3-(2-Furyl)-3-phenylpropanoic acid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.[4]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

-

Cytotoxicity Assessment in Mammalian Cells: MTT Assay

Rationale: Before exploring further therapeutic applications, it is essential to assess the cytotoxicity of 3-(2-Furyl)-3-phenylpropanoic acid against mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[5] This assay will help establish a therapeutic window for the compound.

Protocol: MTT Assay on a Human Cell Line (e.g., HEK293)

-

Cell Seeding:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of 3-(2-Furyl)-3-phenylpropanoic acid in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 24 or 48 hours.

-

-

MTT Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

-

Anti-inflammatory Activity: Nitric Oxide Production Assay

Rationale: Given the link between microbial infections and inflammation, it is pertinent to investigate the anti-inflammatory potential of 3-(2-Furyl)-3-phenylpropanoic acid. This can be assessed by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8] NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.[8]

Protocol: Griess Assay in RAW 264.7 Macrophages

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[9]

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of 3-(2-Furyl)-3-phenylpropanoic acid (determined from the MTT assay) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[9]

-

Include a control group treated with LPS only and a negative control group with untreated cells.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[10]

-

Incubate at room temperature for 10-15 minutes in the dark.[9]

-

Measure the absorbance at 540 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Mechanism of Action: Intracellular Reactive Oxygen Species (ROS) Assay

Rationale: Many antimicrobial agents exert their effects by inducing oxidative stress in microbial cells. To investigate this as a potential mechanism of action for 3-(2-Furyl)-3-phenylpropanoic acid, the intracellular generation of reactive oxygen species (ROS) can be measured using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[11][12] DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.[13]

Protocol: DCFH-DA Assay in Bacterial Cells

-

Bacterial Culture Preparation:

-

Grow a mid-log phase culture of E. coli or S. aureus in a suitable broth.

-

Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS to an optical density at 600 nm (OD₆₀₀) of 0.5.

-

-

DCFH-DA Loading:

-

Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM.[11]

-

Incubate the suspension at 37°C for 30 minutes in the dark to allow for probe uptake and deacetylation.

-

-

Compound Treatment:

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS and treat with different concentrations of 3-(2-Furyl)-3-phenylpropanoic acid (at and above the MIC).

-

Include a positive control (e.g., hydrogen peroxide) and a negative control (untreated cells).

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]

-

Alternatively, visualize the cells using fluorescence microscopy.

-

-

Data Analysis:

-

Calculate the fold increase in fluorescence intensity relative to the untreated control.

-

Concluding Remarks

The initial findings on the antimicrobial properties of 3-(2-Furyl)-3-phenylpropanoic acid are promising. The proposed in vitro evaluation pipeline provides a systematic approach to further characterize its biological activity, elucidate its mechanism of action, and assess its potential as a therapeutic agent. By following these detailed and validated protocols, researchers can generate high-quality, reproducible data that will be critical for advancing the development of this compound.

References

-

Cao, S., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. J. Vis. Exp. (159), e60682. [Link]

-

Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Sains Malaysiana, 47(6), 1191-1199. [Link]

-

Kaliya, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay. [Link]

-

Taylor & Francis Online. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

NCBI Bookshelf. Cell Viability Assays. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

MDPI. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. [Link]

-

Bioquochem. DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]

-

Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

National Center for Biotechnology Information. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

-

Bio-protocol. Minimum inhibitory concentration (MIC) determination. [Link]

-

National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

MDPI. In Vitro Antioxidant, Antibacterial and Mechanisms of Action of Ethanolic Extracts of Five Tunisian Plants against Bacteria. [Link]

-

National Center for Biotechnology Information. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. [Link]

-

Taylor & Francis Online. Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. [Link]

-

MDPI. Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. [Link]

-

Hindawi. In-vitro Antibacterial Activity of the 80% Methanolic Leaf Extract of Maytenus gracilipes (Welw. ex Oliv) Exell. (celastraciae). [Link]

-

Cell Biolabs, Inc. ROS Assay Kit (Green Fluorescence). [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. atcc.org [atcc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioquochem.com [bioquochem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Furyl)-3-phenylpropanoic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 3-(2-Furyl)-3-phenylpropanoic Acid

3-(2-Furyl)-3-phenylpropanoic acid is a versatile molecular scaffold characterized by the presence of furan and phenyl rings linked by a propanoic acid chain. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The furan moiety, often derived from renewable biomass sources, imparts specific electronic and conformational properties, while the phenylpropanoic acid core is a common feature in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The ability to synthesize this compound efficiently and with high purity is therefore of significant interest to researchers engaged in the discovery of novel therapeutics and functional materials.

This document provides a comprehensive guide to the synthesis of 3-(2-Furyl)-3-phenylpropanoic acid, with a focus on a robust and scalable hydroarylation method. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both scientific rigor and practical applicability.

Synthetic Strategy: Superelectrophilic Activation for C-C Bond Formation

The chosen synthetic route involves a two-step process, beginning with the synthesis of the precursor, 3-(furan-2-yl)propenoic acid, followed by the key hydroarylation step to introduce the phenyl group.

Diagram of the Overall Synthetic Workflow

Caption: A two-step synthesis of 3-(2-Furyl)-3-phenylpropanoic acid.

The cornerstone of this synthesis is the hydroarylation of 3-(furan-2-yl)propenoic acid with benzene. This reaction is efficiently catalyzed by a Brønsted superacid, such as trifluoromethanesulfonic acid (TfOH).[1] The use of a superacid is critical as it protonates the furan ring and the carboxylic acid group, generating a highly reactive carbocationic intermediate. This "superelectrophilic activation" facilitates the Friedel-Crafts-type attack of the electron-rich benzene ring on the carbon-carbon double bond, leading to the desired product.[2][3]

Part 1: Synthesis of 3-(Furan-2-yl)propenoic Acid (Starting Material)

This initial step involves the Knoevenagel condensation of furfural with malonic acid.

Reaction Scheme: Knoevenagel Condensation

Caption: Knoevenagel condensation to form the propenoic acid precursor.

Experimental Protocol: Knoevenagel Condensation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Furfural | 96.09 | 9.61 g (8.28 mL) | 0.1 |

| Malonic Acid | 104.06 | 10.41 g | 0.1 |

| Pyridine | 79.10 | 20 mL | - |

| Piperidine | 85.15 | 0.5 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfural (0.1 mol), malonic acid (0.1 mol), and pyridine (20 mL).

-

Add piperidine (0.5 mL) to the mixture. The piperidine acts as a more potent basic catalyst to facilitate the condensation.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with continuous stirring for 2 hours.

-

After 2 hours, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water.

-

Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is approximately 2-3. This will precipitate the 3-(furan-2-yl)propenoic acid.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a minimal amount of hot water or an ethanol-water mixture to obtain pure 3-(furan-2-yl)propenoic acid as a crystalline solid.

-

Dry the purified product in a vacuum oven. The expected yield is typically in the range of 70-85%.

Part 2: Synthesis of 3-(2-Furyl)-3-phenylpropanoic Acid

This is the core step of the synthesis, employing a superacid-catalyzed hydroarylation reaction.

Reaction Scheme: Hydroarylation

Caption: Superacid-catalyzed hydroarylation to yield the final product.

Experimental Protocol: Hydroarylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Furan-2-yl)propenoic Acid | 138.12 | 1.38 g | 0.01 |

| Benzene | 78.11 | 10 mL | - |

| Trifluoromethanesulfonic Acid (TfOH) | 150.08 | 5 mL | - |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(furan-2-yl)propenoic acid (0.01 mol) in benzene (10 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (5 mL) to the stirred solution. Caution: TfOH is a strong, corrosive acid and should be handled with appropriate personal protective equipment in a fume hood.[4][5]

-

After the addition of TfOH, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL) to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., toluene-hexane). The expected yield is generally good.[2][6]

Part 3: Characterization of 3-(2-Furyl)-3-phenylpropanoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties:

| Property | Value |

| CAS Number | 4428-36-8 |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Appearance | Solid |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the phenyl, furyl, and propanoic acid moieties. The methine proton (CH) adjacent to the aromatic rings will appear as a triplet, and the methylene protons (CH₂) of the propanoic acid chain will appear as a doublet. The aromatic protons will be observed in the downfield region, and the carboxylic acid proton will be a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the phenyl and furan rings, and the aliphatic carbons of the propanoic acid chain.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and characteristic peaks for the C-H and C=C bonds of the aromatic rings.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (216.23 g/mol ). Fragmentation patterns can further confirm the structure.

References

-

Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

ResearchGate. (2016). FT-IR, FT-Raman, NMR and FMO Analysis of 3-(2- Furyl) Propionic Acid By Quantum Chemical Calculations. [Link]

-

Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

-

ResearchGate. Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... [Link]

-

SpectraBase. 3-Phenylpropionic acid. [Link]

-

Sci-Hub. ChemInform Abstract: Trifluoromethanesulfonic Acid Catalyzed Synergetic Oxidative/[3 + 2] Cyclization of Quinones with Olefins. [Link]

-

FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

-

Tepe, J. J., & Anderson, K. W. (2002). Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. Tetrahedron, 58(42), 8475-8481. [Link]

-

Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Saint Petersburg State University. [Link]

-

ResearchGate. (2016). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. [Link]

-

ResearchGate. (2004). Triflic acid and its derivatives: A family of useful reagents for synthesis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 3-(2-Furyl)-3-phenylpropanoic Acid

Abstract

This application note provides a comprehensive, in-depth technical guide for the purification of 3-(2-Furyl)-3-phenylpropanoic acid, a pivotal building block in contemporary drug discovery. Recognizing the imperative for exceptional purity in downstream applications, this document moves beyond a mere recitation of steps to elucidate the fundamental chemical principles governing each purification strategy. We present detailed, field-proven protocols for recrystallization, acid-base extraction, and high-resolution flash column chromatography. Each protocol is designed as a self-validating system, complete with analytical checkpoints to ensure the isolation of material exceeding 99% purity. This guide is intended for researchers, medicinal chemists, and process development scientists who require not only a robust methodology but also a deep, mechanistic understanding to facilitate seamless adaptation and troubleshooting.

Introduction: The Criticality of Purity in Drug Development

3-(2-Furyl)-3-phenylpropanoic acid is a key structural motif whose derivatives are of significant interest in medicinal chemistry. The inherent reactivity of the furan ring and the acidic nature of the carboxylic acid functional group make this molecule a versatile synthon. However, these same features can lead to the formation of closely-related impurities during synthesis, which can have profound and often detrimental effects on the efficacy, safety, and reproducibility of subsequent synthetic transformations and biological assays.

Common impurities may arise from unreacted starting materials, such as precursors to the phenylpropanoic acid backbone, or side reactions involving the furan moiety.[1][2] Therefore, the implementation of a robust purification strategy is not a perfunctory step but a critical determinant of success in any research or development campaign utilizing this valuable intermediate.

Purification Strategies: A Comparative Analysis

The selection of an appropriate purification method is dictated by the impurity profile of the crude material, the desired scale of operation, and the ultimate purity requirement. Below is a comparative overview of the most effective techniques for purifying 3-(2-Furyl)-3-phenylpropanoic acid.

| Purification Method | Primary Application | Expected Purity | Anticipated Yield | Key Advantages | Potential Challenges |

| Recrystallization | Removal of bulk, structurally dissimilar impurities. | >98% | 70-90% | Highly scalable, cost-effective, and technically straightforward. | Ineffective for removing isomeric or closely related impurities. |

| Acid-Base Extraction | Pre-purification to remove neutral or basic impurities. | >95% | >90% | High capacity, rapid, and excellent for initial cleanup of crude reaction mixtures. | Does not remove other acidic impurities. |

| Flash Column Chromatography | High-resolution separation of complex mixtures and closely related impurities. | >99.5% | 50-80% | Unparalleled resolution, highly adaptable to a wide range of impurities. | More time-consuming, requires larger solvent volumes, and can be challenging to scale up. |

Experimental Protocols

Method 1: Optimized Recrystallization

Causality: Recrystallization leverages the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal solvent will completely dissolve 3-(2-Furyl)-3-phenylpropanoic acid at an elevated temperature, while leaving impurities either insoluble or fully dissolved upon cooling, thus allowing for the selective crystallization of the pure product. Given the melting point of 3-(2-Furyl)-3-phenylpropanoic acid is in the range of 56-59°C, solvents with moderate boiling points are preferred to ensure dissolution without inducing melting.[3]

Protocol:

-

Solvent Selection:

-

Based on the principle of "like dissolves like," and considering the polarity of the target molecule, suitable solvent systems include mixed solvents such as toluene/hexanes or ethanol/water.[4]

-

To determine the optimal solvent or solvent pair, perform small-scale solubility tests with the crude material.

-

-

Dissolution:

-

In an Erlenmeyer flask, add the crude 3-(2-Furyl)-3-phenylpropanoic acid.

-

Add a minimal amount of the chosen hot solvent (e.g., toluene) until the solid just dissolves. This ensures the formation of a saturated solution.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. Slow cooling is paramount for the formation of large, well-defined crystals, which are typically of higher purity.

-

Once at room temperature, further cool the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.

-

Workflow Diagram:

Caption: Recrystallization workflow for 3-(2-Furyl)-3-phenylpropanoic acid.

Method 2: High-Resolution Flash Column Chromatography

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The polarity of 3-(2-Furyl)-3-phenylpropanoic acid allows for strong interaction with the polar silica gel. By carefully selecting a mobile phase of appropriate polarity, impurities can be eluted before or after the desired product. To prevent peak tailing, which is common with carboxylic acids on silica gel, a small amount of an acidic modifier is added to the eluent to suppress the deprotonation of the carboxylic acid.

Protocol:

-

Stationary Phase and Eluent Selection:

-

Stationary Phase: Standard silica gel (40-63 µm particle size) is recommended.

-